molecular formula C8H11BrO B6609523 3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane CAS No. 2866334-23-6

3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane

Cat. No.: B6609523
CAS No.: 2866334-23-6
M. Wt: 203.08 g/mol
InChI Key: YRCWHNOKHGDZTK-UHFFFAOYSA-N
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Description

3-{3-bromobicyclo[111]pentan-1-yl}oxetane is a chemical compound characterized by its unique bicyclic structure It consists of a bromine atom attached to a bicyclo[111]pentane ring, which is further connected to an oxetane ring

Safety and Hazards

The compound “3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane” is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to the CLP criteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane typically involves the reaction of 3-bromobicyclo[1.1.1]pentane with oxetane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxetane, followed by nucleophilic substitution with 3-bromobicyclo[1.1.1]pentane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction Reactions: Reduction can lead to the formation of bicyclo[1.1.1]pentane derivatives without the oxetane ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxetane derivatives, while oxidation and reduction reactions produce different bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
  • 3-{3-fluorobicyclo[1.1.1]pentan-1-yl}oxetane
  • 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}oxetane

Uniqueness

3-{3-bromobicyclo[1.1.1]pentan-1-yl}oxetane is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its bicyclic structure also imparts rigidity, which can be advantageous in the design of new materials and pharmaceuticals .

Properties

IUPAC Name

3-(3-bromo-1-bicyclo[1.1.1]pentanyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO/c9-8-3-7(4-8,5-8)6-1-10-2-6/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCWHNOKHGDZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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